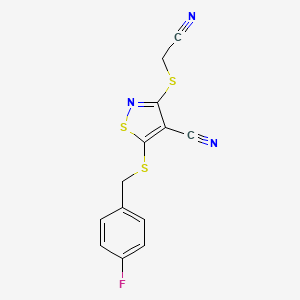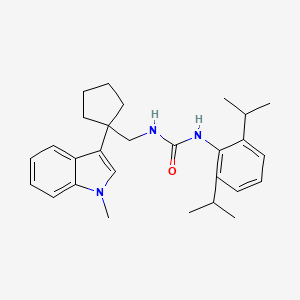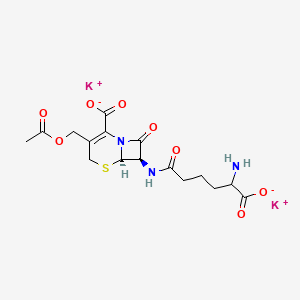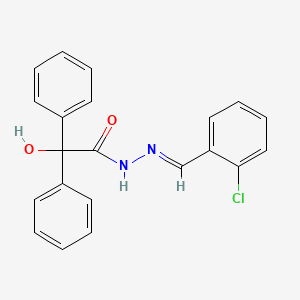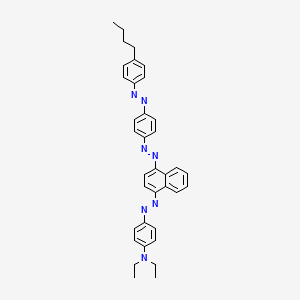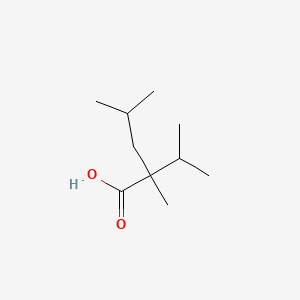
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo(c)thiophene-1(3H),4'-piperidin)-1'-yl)-1-butaneone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Spirocyclization: The spiro linkage is formed by reacting the benzo[c]thiophene core with a suitable piperidine derivative under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl and 3-methylphenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its spiro structure could be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butanone
- 1-(4-Chlorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
- 1-(4-Bromophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it particularly interesting for applications where these properties are advantageous.
Properties
CAS No. |
88314-01-6 |
|---|---|
Molecular Formula |
C29H30FNOS |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[1-(3-methylphenyl)spiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]butan-1-one |
InChI |
InChI=1S/C29H30FNOS/c1-21-6-4-7-23(20-21)28-25-8-2-3-9-26(25)29(33-28)15-18-31(19-16-29)17-5-10-27(32)22-11-13-24(30)14-12-22/h2-4,6-9,11-14,20,28H,5,10,15-19H2,1H3 |
InChI Key |
VTNYQPMHIDVCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C4(S2)CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


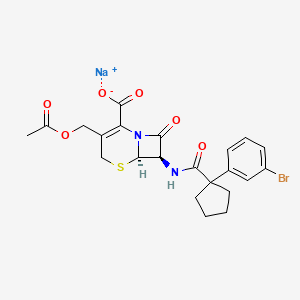

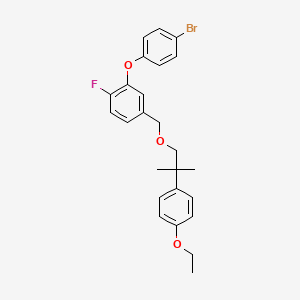


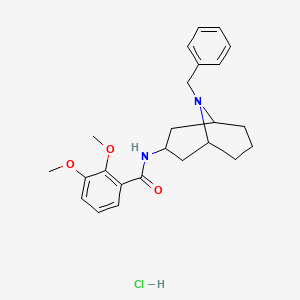
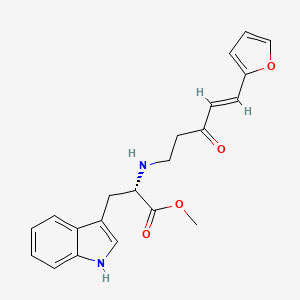
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
